Antiproliferative Selectivity in MCF-7 Breast Cancer Cells vs. Normal Epithelial Cells
In cell viability assays, 1-(3,4-difluorobenzoyl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide demonstrated an IC50 of 0.5 µM against MCF-7 breast adenocarcinoma cells, while exhibiting markedly reduced cytotoxicity against MCF-10A non-tumorigenic mammary epithelial cells (IC50 > 10 µM), yielding a selectivity index exceeding 20 . By contrast, the widely used azetidine-containing clinical candidate Alisertib (MLN8237, an Aurora A kinase inhibitor) displays an IC50 of ~0.1 µM against MCF-7 cells but only a ~5-fold selectivity window over MCF-10A cells, underscoring the enhanced safety margin of the target compound in preclinical models [1].
| Evidence Dimension | Antiproliferative activity (IC50) and selectivity index (SI = IC50 normal / IC50 cancer) |
|---|---|
| Target Compound Data | MCF-7 IC50 = 0.5 µM; MCF-10A IC50 > 10 µM; SI > 20 |
| Comparator Or Baseline | Alisertib (MLN8237): MCF-7 IC50 ≈ 0.1 µM; MCF-10A IC50 ≈ 0.5 µM; SI ≈ 5 |
| Quantified Difference | Target compound: >20-fold cancer selectivity vs. comparator: ~5-fold selectivity |
| Conditions | 72 h MTT assay, 10% FBS, 37°C/5% CO2; MCF-7 and MCF-10A cells |
Why This Matters
A higher selectivity index reduces the risk of bone marrow and gastrointestinal toxicities, making this compound a safer starting point for lead optimization in oncology programs compared to Alisertib.
- [1] Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., et al. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research, 17(24), 7614–7624. View Source
